N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide
Description
N-[1-(Furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide is a synthetic organic compound featuring a 3,4-dihydroquinoline core substituted with a methyl group at position 2 and a furan-2-carbonyl moiety at position 1. The nitrogen atom at position 4 is further modified with a phenyl group and a second furan-2-carboxamide substituent. This dual-furan carboxamide architecture distinguishes it from classical opioid analogs like fentanyl derivatives, which typically incorporate a piperidine ring .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-18-17-22(28(19-9-3-2-4-10-19)26(30)24-14-8-16-32-24)20-11-5-6-12-21(20)27(18)25(29)23-13-7-15-31-23/h2-16,18,22H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQEFFQJACTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan rings and the phenyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Furan Rings: The furan rings can be introduced via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Attachment of the Phenyl Group: This step can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products
Oxidation: Furanones
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Fentanyl Analogs
The compound is structurally distinct from piperidine-based fentanyl derivatives but shares the N-phenylfuran-2-carboxamide moiety with analogs like furanylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide). Key differences include:
- Structural Implications: The quinoline core may reduce opioid receptor affinity compared to piperidine-based analogs due to steric hindrance and altered lipophilicity.
Quinoline/Tetrahydroquinoline Derivatives
and describe quinoline derivatives with distinct substituents:
- Key Differences :
- The target compound lacks the acetyl, trimethyl, and chloroacetamide groups seen in these analogs.
- Dual furan carboxamide groups may enhance metabolic stability compared to acetamide or acetylated derivatives.
Pharmacological and Metabolic Considerations
- Metabolism: Piperidine-based furanylfentanyl undergoes hepatic degradation via piperidine ring cleavage and furan-carboxamide hydrolysis .
- Receptor Interactions: While furanylfentanyl acts as a μ-opioid agonist , the target compound’s quinoline scaffold could shift activity toward non-opioid targets (e.g., serotonin or NMDA receptors), as seen in other quinoline-based pharmaceuticals.
Biological Activity
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-cancer and anti-microbial properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 450.5 g/mol. The compound features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | C29H26N2O3 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | This compound |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of derivatives related to the compound . For instance, the compound has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
Research Findings
A study demonstrated that certain derivatives exhibited significant anti-cancer activity at concentrations as low as 20 μg/mL. For example:
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
This data indicates that the tested compounds significantly reduce cell viability compared to standard treatments like doxorubicin, suggesting a promising avenue for further drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship of the compound indicates that electron-donating substituents enhance anti-cancer activity. For instance, para-methyl substitution led to increased potency against cancer cells compared to other configurations.
Anti-Microbial Activity
In addition to its anti-cancer properties, the compound has been evaluated for its anti-microbial activity against various bacterial strains such as E. coli and S. aureus.
Anti-Microbial Efficacy
The following table summarizes the anti-microbial effectiveness of related compounds:
| Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4d | B. cereus | 16 | 230 |
These results indicate that the derivatives exhibit considerable anti-microbial activity, comparable to established antibiotics.
Study on Anti-Cancer Activity
A comprehensive study published in Molecules assessed various carbamothioyl-furan derivatives for their anti-cancer properties. The findings revealed that specific modifications in the chemical structure led to enhanced cytotoxicity against liver cancer cell lines, providing insights into potential therapeutic applications.
Study on Anti-Microbial Activity
Another investigation focused on the anti-microbial effects of furan derivatives, demonstrating their effectiveness against both gram-positive and gram-negative bacteria. This study highlighted the potential of these compounds as alternatives to traditional antibiotics, especially in light of rising antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
